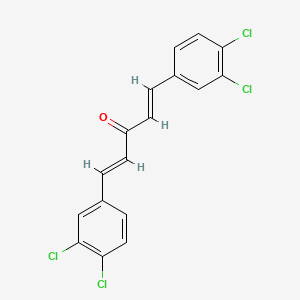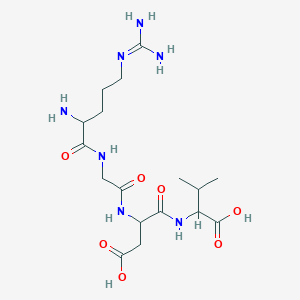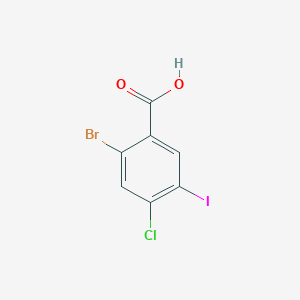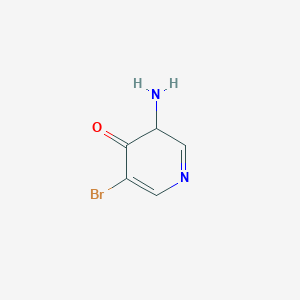
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H10Cl4O It is a derivative of dibenzalacetone, characterized by the presence of two 3,4-dichlorophenyl groups attached to a penta-1,4-dien-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one can be synthesized through the base-catalyzed aldol condensation of 3,4-dichlorobenzaldehyde with acetone. The reaction typically involves the following steps:
- Dissolve 3,4-dichlorobenzaldehyde in ethanol.
- Add acetone to the solution.
- Introduce a base catalyst, such as sodium hydroxide, to initiate the condensation reaction.
- Allow the reaction mixture to stir at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but with different substitution patterns.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups instead of chlorine atoms.
1,5-Bis(2,6-dichlorophenyl)penta-1,4-dien-3-one: Another dichlorinated derivative with different substitution positions.
Uniqueness
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions of the phenyl rings enhances its reactivity and potential biological activities compared to other similar compounds.
特性
CAS番号 |
30983-80-3 |
|---|---|
分子式 |
C17H10Cl4O |
分子量 |
372.1 g/mol |
IUPAC名 |
(1E,4E)-1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H10Cl4O/c18-14-7-3-11(9-16(14)20)1-5-13(22)6-2-12-4-8-15(19)17(21)10-12/h1-10H/b5-1+,6-2+ |
InChIキー |
PEIXSRCYWCYQCA-IJIVKGSJSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)





![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)

![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)

![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)

